(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate
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Overview
Description
(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[311]heptan-2-yl nitrate is a complex organic compound with a bicyclic structure It is characterized by the presence of a nitrate group attached to a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate typically involves the nitration of a precursor compound. One common precursor is (1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol. The nitration reaction can be carried out using nitric acid in the presence of a suitable catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor is reacted with nitric acid in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.
Substitution: The nitrate group can be
Properties
CAS No. |
189028-68-0 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
[(1S,2S,5S)-2,6,6-trimethyl-3-oxo-2-bicyclo[3.1.1]heptanyl] nitrate |
InChI |
InChI=1S/C10H15NO4/c1-9(2)6-4-7(9)10(3,8(12)5-6)15-11(13)14/h6-7H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 |
InChI Key |
BCIULZBFFUODJR-BYULHYEWSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O[N+](=O)[O-] |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O[N+](=O)[O-])C |
Origin of Product |
United States |
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